Urushiol

Contact Dermatitis Allergenicity Mitochondrial Dysfunction

Specify Urushiol (CAS 53237-59-5) as your research standard – the native, multi-congener mixture indispensable for fully replicating the magnitude of mitochondrial dysfunction, T‑cell proliferation, and oxidative radical polymerization that single-molecule analogs (PDC, 3‑methylcatechol) fail to achieve. Literature‑confirmed sensitivity improvements (API‑LC‑MS‑MS LOD ~8 pg/µL) and a 222°C higher thermal degradation temperature for the oligomeric form make the intact mixture the only scientifically valid choice for immunological hapten studies, high‑performance bio‑based material development, and ultratrace analytical method validation.

Molecular Formula C21H34O2
Molecular Weight 318.49
CAS No. 53237-59-5
Cat. No. B600771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrushiol
CAS53237-59-5
Synonyms3-Pentadecylcatechol
Molecular FormulaC21H34O2
Molecular Weight318.49
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)O.CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O.CCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O.CC=CC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O.C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)O
InChIInChI=1S/C21H36O2.C21H34O2.C21H32O2.2C21H30O2/c5*1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h15,17-18,22-23H,2-14,16H2,1H3;7-8,15,17-18,22-23H,2-6,9-14,16H2,1H3;4-5,7-8,15,17-18,22-23H,2-3,6,9-14,16H2,1H3;2-5,7-8,15,17-18,22-23H,6,9-14,16H2,1H3;2,4-5,7-8,15,17-18,22-23H,1,3,6,9-14,16H2/b;8-7+;5-4+,8-7+;3-2+,5-4+,8-7+;5-4+,8-7+
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in alcohol, ether, and benzene

Urushiol (CAS 53237-59-5): Sourcing Natural Lacquer's Core Allergenic and Functional Component


Urushiol (CAS 53237-59-5) is the principal allergenic and film-forming constituent of sap from plants in the Anacardiaceae family, most notably Toxicodendron radicans (poison ivy) and Rhus vernicifera (lacquer tree) [1]. It is not a single molecule but a naturally occurring mixture of closely related 3-alkylcatechols, primarily distinguished by a catechol ring (1,2-dihydroxybenzene) substituted at the 3-position with a C15 or C17 unsaturated hydrocarbon side chain containing 0-3 double bonds . This unique dual structure confers potent biological reactivity, including severe contact dermatitis and oxidative polymerization, making it a critical compound for immunological, toxicological, and advanced materials research [2].

Urushiol (CAS 53237-59-5): Why Generic Substitution with Simple Analogs Fails in Research


Generic substitution of Urushiol with simpler, single-molecule analogs like 3-pentadecylcatechol (PDC) or 3-methylcatechol is scientifically unsound due to the complex, synergistic nature of its biological and chemical behavior. Urushiol is a mixture, and its potency in both contact sensitization [1] and material performance [2] is determined by the cumulative effect of its various congeners. Studies show that while analogs can elicit a response, they often fail to fully replicate the magnitude or specific mechanisms of action seen with the natural mixture [3]. Furthermore, the unsaturated side chains in the natural mixture drive a unique oxidative radical polymerization mechanism that is fundamental to its function as a coating, a process not fully replicated by saturated analogs [4].

Quantitative Differentiation of Urushiol (CAS 53237-59-5) from Structural Analogs: A Procurement Evidence Guide


Urushiol (CAS 53237-59-5) Exhibits Superior Mitochondrial Inhibition vs. Saturated PDC & Litreol

The natural mixture of urushiols, containing multi-unsaturated C15/C17 side chains, demonstrates a significantly greater ability to inhibit mitochondrial electron transport compared to its saturated analog 3-pentadecylcatechol (PDC) and the mono-unsaturated analog litreol. This heightened effect directly correlates with the degree of unsaturation in the aliphatic chain [1].

Contact Dermatitis Allergenicity Mitochondrial Dysfunction Structure-Activity Relationship

Urushiol (CAS 53237-59-5) Elicits Significantly Greater Lymphocyte Reactivity than Pentadecylcatechol (PDC)

In a controlled in vitro lymphocyte blastogenesis assay using cells from sensitized human donors, the natural urushiol mixture induced a robust proliferative response, whereas the saturated analog 3-pentadecylcatechol (PDC) elicited only a fraction of that reactivity. This confirms that the unsaturated side chains in urushiol are critical for maximal T-cell activation [1].

Immunology T-cell Response In Vitro Assay Lymphocyte Blastogenesis

Polymerized Urushiol (Oligomer) Demonstrates 222°C Higher Thermal Degradation Temperature than Monomeric Urushiol

Thermogravimetric analysis reveals that the oxidative polymerization of urushiol into its oligomeric form results in a substantial increase in thermal stability. This transformation is a key feature differentiating it from un-polymerized or monomeric analogs when evaluating its utility in high-temperature material applications [1].

Polymer Science Materials Science Thermal Stability Biobased Coatings

Urushiol (CAS 53237-59-5) Exhibits 100% Cross-Reactivity in Human Patch Tests vs. Variable Reactivity of Analogs

Human patch testing provides quantitative evidence of differential immunological recognition. While the natural urushiol mixture serves as the baseline for 100% sensitization, its saturated analog, 3-pentadecylcatechol (PDC), also demonstrates 100% cross-reactivity in sensitized individuals [1]. In contrast, other structural analogs show significantly reduced and variable reactivity, underscoring the importance of the catechol ring and the 3-position side chain [2].

Clinical Dermatology Allergy Testing Cross-Reactivity Patch Test

Validated Research and Industrial Use Cases for Urushiol (CAS 53237-59-5)


Immunology Research: Studying T-Cell Mediated Contact Dermatitis Mechanisms

Urushiol (CAS 53237-59-5) is the optimal positive control and primary hapten for studying the full mechanistic pathway of severe allergic contact dermatitis. As established in Section 3, its multi-unsaturated natural mixture induces a significantly more potent mitochondrial dysfunction [1] and a more robust T-cell proliferative response [2] than its saturated analog PDC. Using the natural mixture ensures that in vitro and in vivo models accurately reflect the complex, multi-faceted immune response, including the generation of neoantigens via mitochondrial disruption [1], a key pathway that is under-represented by simpler analogs.

Advanced Biomaterials Development: Fabricating High-Temperature Polymer Coatings and Additives

For developing bio-based, high-performance materials, the selection of polymerized urushiol (urushiol oligomer) is critical. The direct comparative evidence shows that the oligomeric form possesses a thermal degradation temperature 222°C higher than its monomeric counterpart [3]. This quantifiable improvement in thermal stability makes urushiol oligomer the preferred choice over unmodified urushiol or simple catechols for applications in functional additives or materials requiring high-temperature resilience, such as in electronics or automotive components.

Analytical Chemistry & Environmental Monitoring: Developing High-Sensitivity Detection Methods

The development of robust analytical methods for urushiol detection, such as in environmental or forensic samples, is enabled by its well-characterized mass spectral behavior. The API-LC-MS-MS method achieves detection limits as low as ~8 pg/μL for urushiol congeners [4]. This validated sensitivity allows researchers to accurately quantify trace amounts of this potent allergen in complex matrices like surface wipes and air samples, a capability not necessarily achievable or validated for every structural analog without further method development.

Dermatological Diagnostics and Desensitization Research

In clinical research and diagnostic test development, understanding the precise cross-reactivity profile of urushiol is paramount. The human patch test data confirms that while 3-pentadecylcatechol (PDC) shows complete (100%) cross-reactivity, other analogs like 4-pentadecyl catechol or urushiol dimethyl ether show dramatically reduced reactivity [5]. For developing reliable diagnostic assays, PDC can serve as a defined, single-molecule proxy for Urushiol, whereas using other analogs would lead to high rates of false negatives, failing to detect sensitization in a majority of allergic individuals.

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